molecular formula C15H16ClN3OS B2466779 5-chloro-N-ethyl-2-(methylthio)-N-(m-tolyl)pyrimidine-4-carboxamide CAS No. 898648-49-2

5-chloro-N-ethyl-2-(methylthio)-N-(m-tolyl)pyrimidine-4-carboxamide

Cat. No. B2466779
M. Wt: 321.82
InChI Key: RVDNFTDTAMZQTA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions. For example, the protodeboronation of alkyl boronic esters is a method used in the synthesis of certain compounds .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Pyrimidine derivatives, including those with chloro, methylthio, and carboxamide functionalities, serve as critical intermediates in the synthesis of more complex molecules. For example, the synthesis and application of thiazolo[5,4-d]pyrimidines highlight the utility of pyrimidine compounds in creating molecules with potential molluscicidal properties, which could be instrumental in controlling schistosomiasis by targeting the intermediate snail hosts (El-bayouki & Basyouni, 1988). Additionally, pyridothienopyrimidines and related fused systems have been synthesized from pyrimidine derivatives, showcasing the versatility of these compounds in generating diverse heterocyclic architectures with potential electronic and photophysical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity and Therapeutic Potential

The structural motifs present in pyrimidine derivatives are often associated with significant biological activities. For instance, pyrimidine compounds have been explored for their antimicrobial properties, with certain derivatives exhibiting potent activity against various microbial strains. This suggests potential therapeutic applications in developing new antimicrobial agents (Kolisnyk et al., 2015). Furthermore, the modification of pyrimidine scaffolds has led to the creation of compounds with pronounced anti-inflammatory and analgesic properties, highlighting the therapeutic versatility of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Nonlinear Optical Properties

The pyrimidine ring is a common structural element in materials science, particularly in the design of molecules with desirable electronic and optical properties. Studies on thiopyrimidine derivatives have revealed their potential in nonlinear optics (NLO), a field that underpins many photonic technologies. For example, the comparison between theoretical and experimental studies on thiopyrimidine derivatives has provided insights into their structural parameters and NLO properties, suggesting applications in optoelectronic devices (Hussain et al., 2020).

properties

IUPAC Name

5-chloro-N-ethyl-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-4-19(11-7-5-6-10(2)8-11)14(20)13-12(16)9-17-15(18-13)21-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDNFTDTAMZQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-ethyl-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

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